DPQZ Cytotoxicity in HSC-3 Oral Cancer Cells: Direct Comparison with Vinblastine
In HSC-3 human oral cancer cells, DPQZ demonstrates an IC50 of approximately 0.25 μM at 24 hours [1]. Vinblastine, a standard tubulin-targeting chemotherapeutic, exhibits an IC50 of 0.01 μM in the same study, making it approximately 25-fold more potent [1]. This quantitative difference in potency is a critical factor in experimental design and compound selection.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.25 μM |
| Comparator Or Baseline | Vinblastine, 0.01 μM |
| Quantified Difference | DPQZ is 25-fold less potent than vinblastine |
| Conditions | HSC-3 human oral cancer cells, 24 h incubation |
Why This Matters
This data defines DPQZ's potency relative to a standard, enabling researchers to select the appropriate compound based on required potency and experimental sensitivity.
- [1] Hour, M. J., Lee, K. T., Wu, Y. C., Wu, C. Y., You, B. J., Chen, T. L., & Lee, H. Z. (2013). A novel antitubulin agent, DPQZ, induces cell apoptosis in human oral cancer cells through Ras/Raf inhibition and MAP kinases activation. Archives of Toxicology, 87(5), 835-846. View Source
